3-Cyano-5-Fluorophenylboronic Acid
Overview
Description
3-Cyano-5-Fluorophenylboronic Acid is an organic compound with the molecular formula C₇H₅BFNO₂ and a molecular weight of 164.93 g/mol . It is a boronic acid derivative characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring. This compound is typically found as a white crystalline solid and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-Fluorophenylboronic Acid generally involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent . The general steps include:
Preparation of the Boronic Acid: The boronic acid can be synthesized by reacting an aryl halide with a boron reagent such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Coupling Reaction: The prepared boronic acid is then coupled with an aryl halide under similar conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-Fluorophenylboronic Acid undergoes various organic reactions, including:
Condensation Reactions: It can react with aldehydes or ketones to form boronate esters.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluorine groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to facilitate the reactions.
Solvents: Organic solvents like DMSO and ethyl acetate.
Major Products:
Boronate Esters: Formed from condensation reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Cyano-5-Fluorophenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-5-Fluorophenylboronic Acid primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.
Comparison with Similar Compounds
- 4-Cyano-3-Fluorophenylboronic Acid
- 3-Fluoro-5-Cyanophenylboronic Acid
- 3-Fluoro-2-Methoxyphenylboronic Acid
Comparison: 3-Cyano-5-Fluorophenylboronic Acid is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-cyano-5-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYWCECHXBOCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634059 | |
Record name | (3-Cyano-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304858-67-1 | |
Record name | B-(3-Cyano-5-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304858-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Cyano-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-5-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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